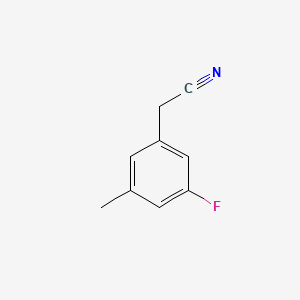

2-(3-Fluoro-5-methylphenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-5-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJTYGYGDNXMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380942 | |

| Record name | 2-(3-fluoro-5-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-21-8 | |

| Record name | 3-Fluoro-5-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-fluoro-5-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Fluoro-5-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3-Fluoro-5-methylphenyl)acetonitrile, a fluorinated aromatic nitrile of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document compiles relevant information on its identity, proposes a viable synthetic pathway based on established chemical principles, and discusses its potential role as a building block in the development of novel therapeutic agents. The content is structured to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Chemical Identity and Properties

This compound, also known as 3-fluoro-5-methylbenzyl cyanide, is a substituted aromatic nitrile. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the reactive nitrile functional group, makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: General Chemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| Synonyms | 3-Fluoro-5-methylbenzyl cyanide | --- |

| CAS Number | 518070-21-8 | [1][2] |

| Molecular Formula | C₉H₈FN | Calculated |

| Molecular Weight | 149.17 g/mol | Calculated |

| Appearance | Not specified in literature; likely a colorless to pale yellow liquid or low-melting solid. | Based on similar compounds. |

| Boiling Point | Data not available. | --- |

| Melting Point | Data not available. | --- |

| Density | Data not available. | --- |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone.[3] | Inferred from related compounds. |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible and widely used method for the synthesis of substituted phenylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This reaction, known as cyanation, is a standard transformation in organic synthesis.[4][5]

Proposed Synthetic Route: Cyanation of 3-Fluoro-5-methylbenzyl Halide

The most probable synthetic route to this compound involves the reaction of 3-fluoro-5-methylbenzyl bromide or chloride with an alkali metal cyanide, such as sodium cyanide or potassium cyanide.

Reaction Scheme:

General Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol based on established methods for the synthesis of similar phenylacetonitrile derivatives.[5][6]

Materials:

-

3-Fluoro-5-methylbenzyl bromide (or chloride)

-

Sodium cyanide (or potassium cyanide)

-

Solvent: Dimethyl sulfoxide (DMSO) or a mixture of ethanol and water

-

Quaternary ammonium salt (phase-transfer catalyst, e.g., tetrabutylammonium bromide) - Optional, for biphasic systems

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with sodium cyanide and the chosen solvent.

-

Addition of Benzyl Halide: A solution of 3-fluoro-5-methylbenzyl bromide in the same solvent is added dropwise to the cyanide solution at room temperature or with gentle heating.

-

Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., 50-80 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent like diethyl ether. The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions: Extreme caution must be exercised when working with cyanide salts as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Acidic conditions must be avoided during work-up to prevent the formation of highly toxic hydrogen cyanide gas.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet for the benzylic protons (-CH₂CN) around 3.7-3.9 ppm.- A singlet for the methyl protons (-CH₃) around 2.3-2.5 ppm.- Aromatic protons will appear as multiplets in the region of 6.8-7.2 ppm, showing coupling to the fluorine atom. |

| ¹³C NMR | - A signal for the nitrile carbon (-CN) around 117-120 ppm.- A signal for the benzylic carbon (-CH₂CN) around 20-25 ppm.- A signal for the methyl carbon (-CH₃) around 20-22 ppm.- Aromatic carbons will appear in the region of 110-165 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. |

| IR Spectroscopy | - A sharp, medium-intensity absorption band for the nitrile group (C≡N stretch) around 2240-2260 cm⁻¹.[7]- C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.- C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.- A strong C-F stretching band in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 149.06. |

Role in Drug Discovery and Development

Phenylacetonitrile derivatives are important structural motifs and versatile intermediates in the synthesis of a wide range of pharmaceuticals.[8][9] The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[10]

Potential as a Pharmaceutical Intermediate

This compound can serve as a precursor to a variety of biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications.[11]

This compound, with its specific substitution pattern, could be a key building block for the synthesis of targeted inhibitors or modulators of various biological pathways. The fluoro and methyl groups can influence the molecule's lipophilicity and steric interactions with biological targets.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a substituted phenylacetonitrile like the title compound.

Conclusion

This compound is a chemical compound with significant potential as an intermediate in the fields of pharmaceutical and materials science. While detailed experimental data is currently scarce in the public domain, its synthesis can be reliably achieved through established methods such as the cyanation of the corresponding benzyl halide. The presence of the fluoro and methyl substituents on the aromatic ring, coupled with the versatile nitrile functionality, makes it an attractive building block for the creation of novel and complex molecules. Further research into the specific properties and reactivity of this compound is warranted to fully explore its potential applications.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. 518070-21-8 CAS MSDS (Benzeneacetonitrile, 3-fluoro-5-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. 2-Phenylacetonitrile|For Research [benchchem.com]

- 9. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 10. mdpi.com [mdpi.com]

- 11. Cyanomethylation Reaction | Encyclopedia MDPI [encyclopedia.pub]

In-Depth Technical Guide: 2-(3-Fluoro-5-methylphenyl)acetonitrile

CAS Number: 518070-21-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Fluoro-5-methylphenyl)acetonitrile, a key chemical intermediate. This document collates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications in research and drug discovery, while also noting the current absence of published biological activity data.

Chemical and Physical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize available and predicted data for this compound and related structures to provide a comparative overview.

Table 1: Identifier and General Properties of this compound

| Property | Value | Source |

| CAS Number | 518070-21-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₈FN | Calculated |

| Molecular Weight | 149.17 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

Table 2: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-(4-Fluoro-3-methylphenyl)acetonitrile[1] | 2-(2-Fluoro-3-methoxyphenyl)acetonitrile[2] | 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetonitrile[3] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | 23.79 Ų | 33.02 Ų | 23.79 Ų |

| logP | 2.20 | 2.20 | 1.90 | 2.6 |

| Hydrogen Bond Acceptors | 1 | 1 | 2 | 1 |

| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |

| Rotatable Bonds | 1 | 1 | 2 | 1 |

Note: The properties for this compound are predicted based on its structure and comparison with structurally similar compounds.

Synthesis and Experimental Protocols

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Cyanation of 3-Fluoro-5-methylbenzyl bromide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 3-fluoro-5-methylbenzyl bromide (1 equivalent) and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 to 1.5 equivalents) portion-wise. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

-

Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove any remaining inorganic salts and solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification.

Biological Activity and Potential Applications

As of the date of this document, there is no specific published research detailing the biological activity or mechanism of action of this compound. Phenylacetonitrile derivatives are, however, known to be valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the fluoro and methyl groups on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Potential Research Applications:

-

Medicinal Chemistry: This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic scaffolds.

-

Drug Discovery: The fluorinated phenyl motif is of interest in drug design as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. This intermediate could be utilized in the development of novel inhibitors or modulators of various biological targets. For instance, related quinolinone-3-carboxamide derivatives have been investigated as CFTR potentiators.[6]

Given the lack of direct biological data, a logical workflow for investigating this compound would involve its use in the synthesis of a library of derivatives, which would then be subjected to biological screening.

Logical Workflow for Biological Investigation:

Caption: A logical workflow for new drug discovery.

Conclusion

This compound is a chemical intermediate with the CAS number 518070-21-8. While specific experimental data on its properties and biological activity are currently limited in the public domain, its structure suggests significant potential as a building block in medicinal chemistry and drug discovery. The synthetic route via cyanation of the corresponding benzyl halide is a plausible and established method for its preparation. Further research is warranted to synthesize and evaluate derivatives of this compound to explore their potential therapeutic applications. Researchers and drug development professionals are encouraged to consider this compound as a valuable starting material for the generation of novel chemical entities.

References

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | C9H5F4N | CID 2737598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 2-(3-fluoro-5-methylphenyl)acetonitrile, a valuable intermediate in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from the readily available starting material, 3-fluoro-5-methyltoluene. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and practical application.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence:

-

Benzylic Bromination: The initial step involves the free-radical bromination of 3-fluoro-5-methyltoluene at the benzylic position to yield 1-(bromomethyl)-3-fluoro-5-methylbenzene. This reaction is typically initiated by a radical initiator and uses a brominating agent such as N-bromosuccinimide (NBS).

-

Cyanation: The subsequent step is a nucleophilic substitution reaction where the benzylic bromide is treated with a cyanide salt, such as sodium cyanide, to afford the final product, this compound.

The overall synthetic transformation is depicted in the following diagram:

An In-depth Technical Guide to 2-(3-Fluoro-5-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluoro-5-methylphenyl)acetonitrile, also known as 3-fluoro-5-methylbenzyl cyanide, is a fluorinated aromatic nitrile. This class of compounds serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the reactive nitrile functional group, makes it a versatile intermediate for introducing specific pharmacophores and modulating the physicochemical properties of target molecules. The incorporation of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the structural formula, physicochemical properties, a proposed synthesis protocol, and the potential applications of this compound in research and development.

Structural Information and Chemical Properties

The structural formula and key identifiers for this compound are presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Fluoro-5-methylbenzyl cyanide |

| CAS Number | 518070-21-8[1][2][3][4] |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively available in the public domain. However, data for structurally related compounds provide useful reference points. For instance, the related compound 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetonitrile is described as a colorless or light yellow liquid.[5][6]

| Property | Value (for related compounds) | Reference Compound |

| Appearance | Colorless to light yellow liquid | 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetonitrile[5][6] |

| Boiling Point | 125-127 °C | 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetonitrile[5][6] |

| Density | 1.408 g/mL | 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetonitrile[5][6] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, ether) | 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetonitrile[5][6] |

It is important to note that the substitution of a trifluoromethyl group with a methyl group will alter these properties.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would logically proceed in two main steps: the halogenation of 3-fluoro-5-methyltoluene to form 3-fluoro-5-methylbenzyl halide, followed by cyanation.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of substituted benzyl cyanides.[8][9]

Step 1: Synthesis of 3-Fluoro-5-methylbenzyl Bromide

-

To a solution of 3-fluoro-5-methyltoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq).

-

Add a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 3-fluoro-5-methylbenzyl bromide.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) in a suitable polar aprotic solvent such as DMSO or DMF.

-

To this solution, add the 3-fluoro-5-methylbenzyl bromide (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-70°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

After the reaction is complete, cool the mixture and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate).

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Synthesis Workflow Diagram

Caption: Detailed workflow for the proposed synthesis of this compound.

Role in Drug Discovery and Development

While specific biological activities or drug development programs involving this compound are not prominently reported in the reviewed literature, its structural motifs are of significant interest in medicinal chemistry.

Importance of the Phenylacetonitrile Scaffold

Phenylacetonitrile and its derivatives are precursors to a wide array of pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to diverse functional groups for further molecular elaboration.

Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles.[10][11][12][13] Key benefits of fluorination include:

-

Increased Metabolic Stability: The carbon-fluorine bond is very strong, and its presence can block sites of metabolic oxidation, leading to a longer half-life of the drug.[11][13]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, potentially increasing potency.

-

Improved Membrane Permeability: The incorporation of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[11]

Potential Therapeutic Applications

Given the properties of related fluorinated and phenylacetonitrile-containing compounds, derivatives of this compound could be investigated for a range of therapeutic areas, including but not limited to:

-

Oncology[11]

-

Neuroscience (e.g., as agents inhibiting neurotransmitter release)[5][6]

-

Anti-infective agents

Signaling Pathways and Mechanism of Action

There is currently no specific information available in the scientific literature detailing the mechanism of action or the signaling pathways modulated by this compound. Research into this compound would be required to elucidate any biological activity and its corresponding molecular targets.

The diagram below illustrates a generalized logical relationship where a versatile chemical intermediate, such as this compound, can be used to synthesize a library of compounds for biological screening.

Caption: Role of this compound as an intermediate in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While detailed experimental and biological data for this specific molecule are limited, its structural components suggest its utility as a building block in drug discovery programs. The proposed synthetic route, based on well-established chemical transformations, offers a reliable method for its preparation. Further research is warranted to explore the biological activities of derivatives of this compound and to identify any potential therapeutic applications.

References

- 1. parchem.com [parchem.com]

- 2. 501-00-8(3-Fluorophenylacetonitrile) | Kuujia.com [kuujia.com]

- 3. 608-07-1[5-Methoxytryptamine 98%]- Jizhi Biochemical [acmec.com.cn]

- 4. SY047852,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 8. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectral data for 2-(3-Fluoro-5-methylphenyl)acetonitrile, a key intermediate in various chemical syntheses. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such spectra.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d | 1H | Ar-H |

| ~7.00 | d | 1H | Ar-H |

| ~6.90 | s | 1H | Ar-H |

| ~3.75 | s | 2H | -CH₂-CN |

| ~2.35 | s | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~140 (d, ³JCF ≈ 8 Hz) | C-CH₃ |

| ~132 (d, ³JCF ≈ 8 Hz) | C-CH₂CN |

| ~125 (d, ⁴JCF ≈ 2 Hz) | Ar-CH |

| ~117 | -CN |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~112 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~23 | -CH₂-CN |

| ~21 | -CH₃ |

Solvent: CDCl₃, Proton Decoupled

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch |

| ~2250 | Strong | C≡N Stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | C-F Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 149.07 | ~100 | [M]⁺ (Molecular Ion) |

| 148.06 | ~70 | [M-H]⁺ |

| 122.05 | ~40 | [M-HCN]⁺ |

| 109.06 | ~90 | [M-CH₂CN]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation : Weigh approximately 5-25 mg of this compound and dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1][2] The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Instrumentation : The spectra are acquired on a standard NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[3]

-

¹H NMR Acquisition :

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used to acquire the proton spectrum.

-

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).[4][5]

-

A wider spectral width (e.g., 0-220 ppm) is required.[6]

-

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to obtain a spectrum with adequate signal-to-noise.[4]

-

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation : For a solid sample, a small amount is placed directly onto the ATR crystal.[7] For a liquid or a solution, a few drops are applied to the crystal.[7]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Background Spectrum : A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum : The sample is brought into firm contact with the ATR crystal using a pressure clamp for solids. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[8] A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI-MS)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).[9] The sample is vaporized by heating in the ion source.[10][11]

-

Ionization : The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation ([M]⁺) and inducing fragmentation.[9][11]

-

Mass Analysis : The resulting ions (the molecular ion and fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field in the mass analyzer.[11][12]

-

Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic methods described.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. mun.ca [mun.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. bhu.ac.in [bhu.ac.in]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. rtilab.com [rtilab.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

In-Depth Technical Guide: Physical Properties of 2-(3-Fluoro-5-methylphenyl)acetonitrile and Related Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical properties of 2-(3-Fluoro-5-methylphenyl)acetonitrile. Extensive searches for experimental data on this specific compound have revealed a significant lack of publicly available information regarding its core physical properties such as melting point, boiling point, density, and solubility.

In light of this data gap, this guide provides a comparative summary of the available physical properties for several structurally related isomers. This information is intended to offer a valuable point of reference for researchers working with fluorinated phenylacetonitrile derivatives. Furthermore, generalized experimental protocols for determining key physical properties are detailed, and a logical workflow for compound characterization is visualized.

Comparative Physical Properties of Phenylacetonitrile Isomers

Due to the absence of specific experimental data for this compound, the following table summarizes the known physical properties of its isomers and closely related compounds. It is crucial to note that these values are not interchangeable and should be used for comparative purposes only.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Additional Properties |

| This compound | 518070-21-8 | C₉H₈FN | 149.17 | Data Not Available | Data Not Available | |

| 2-(2-Fluoro-5-methylphenyl)acetonitrile | 945541-97-9 | C₉H₈FN | 149.16 | Data Not Available | Data Not Available | TPSA: 23.79, LogP: 2.2002[1] |

| 2-(4-Fluoro-3-methylphenyl)acetonitrile | 1000548-41-3 | C₉H₈FN | 149.16 | Data Not Available | Data Not Available | TPSA: 23.79, LogP: 2.2002[2] |

| (5-Fluoro-2-Methylphenyl)Acetonitrile | Not Specified | C₉H₈FN | 151.164 | ~ 230 - 240 | ~ 1.12 - 1.15 | Slightly soluble in water; soluble in many organic solvents.[3] |

| 2-(3-Fluoro-2-methylphenyl)acetonitrile | 500912-15-2 | C₉H₈FN | 149.17 | Data Not Available | Data Not Available | [4] |

| 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetonitrile | 239087-12-8 | C₉H₅F₄N | 203.14 | 125-127 | 1.408 | Soluble in most organic solvents.[5] |

Disclaimer: The data presented for the isomers of this compound are sourced from various chemical supplier databases and computational models. These values should be considered as estimates and require experimental verification.

General Experimental Protocols for Physical Property Determination

In the absence of specific experimental procedures for this compound, the following are generalized protocols for determining the primary physical properties of organic compounds.

Melting Point Determination (for solid compounds)

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[6]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).[7]

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[7]

-

Observation: The temperatures at which melting begins and is complete are recorded as the melting point range.

Boiling Point Determination (for liquid compounds)

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8][9]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[8][10]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[10]

-

Heating: The test tube assembly is heated in a suitable apparatus (e.g., Thiele tube or aluminum block).[10][11]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heating is stopped, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Density Determination (for liquid compounds)

Density is the mass per unit volume of a substance.[12][13]

-

Mass Measurement: The mass of a clean, dry pycnometer (specific gravity bottle) or a graduated cylinder is accurately measured on an analytical balance.[12][13]

-

Volume Measurement: A known volume of the liquid is added to the pycnometer or graduated cylinder.[12][13]

-

Mass of Liquid: The mass of the container with the liquid is measured, and the mass of the liquid is determined by subtraction.[12][14]

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.[15] It is important to record the temperature at which the measurement is made, as density is temperature-dependent.[12]

Solubility Determination

Solubility is typically determined by the "excess solid" or "shake-flask" method, which measures the concentration of a solute in a saturated solution.[16][17]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.[17]

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[17]

-

Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[18] This concentration represents the solubility of the compound in that solvent at that temperature.

Visualized Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the characterization of the physical properties of a newly synthesized chemical compound.

References

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. (5-Fluoro-2-Methylphenyl)Acetonitrile Detailed Information, Safety, Properties & Uses | Buy High Purity Chemicals Online China [nj-finechem.com]

- 4. 500912-15-2|2-(3-Fluoro-2-methylphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. wjec.co.uk [wjec.co.uk]

- 15. homesciencetools.com [homesciencetools.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to 2-(3-Fluoro-5-methylphenyl)acetonitrile and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(3-Fluoro-5-methylphenyl)acetonitrile (CAS: 518070-21-8) is limited in publicly available literature. This guide provides a comprehensive characterization based on available information for the target compound and its structurally related isomers. Data presented for isomers should be considered as estimations for the target compound and be verified through experimental analysis.

Introduction

This compound is a substituted aromatic nitrile. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile group and the influence of the substituted phenyl ring on the molecule's overall properties. The presence of a fluorine atom and a methyl group can significantly impact the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide aims to provide a consolidated resource on the characterization of this compound, drawing upon data from closely related isomers to build a comprehensive profile.

Physicochemical Properties

Quantitative data for this compound and its isomers are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | This compound | 2-(3-Fluoro-2-methylphenyl)acetonitrile | 2-(4-Fluoro-3-methylphenyl)acetonitrile | 2-(2-Fluoro-5-methylphenyl)acetonitrile |

| CAS Number | 518070-21-8 | 500912-15-2[1] | 1000548-41-3[2] | 945541-97-9[3] |

| Molecular Formula | C₉H₈FN | C₉H₈FN[1] | C₉H₈FN[2] | C₉H₈FN[3] |

| Molecular Weight | 149.17 g/mol | 149.17 g/mol [1] | 149.16 g/mol [2] | 149.16 g/mol [3] |

| Appearance | Not specified | Not specified | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified | Not specified |

| Melting Point | Not specified | Not specified | Not specified | Not specified |

| Density | Not specified | Not specified | Not specified | Not specified |

| Solubility | Not specified | Not specified | Not specified | Not specified |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. For this compound, the following spectral features are anticipated:

-

¹H NMR:

-

A singlet for the benzylic protons (-CH₂CN).

-

A singlet for the methyl protons (-CH₃).

-

Aromatic protons will appear as multiplets, with splitting patterns influenced by fluorine-proton coupling.

-

-

¹³C NMR:

-

A signal for the nitrile carbon (-CN).

-

A signal for the benzylic carbon (-CH₂CN).

-

A signal for the methyl carbon (-CH₃).

-

Aromatic carbon signals, with some showing coupling to the fluorine atom (¹JC-F, ²JC-F, etc.).

-

Reference chemical shifts for common NMR solvents can be found in the literature[4][5][6][7].

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural features. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 149.06. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the benzylic bond.

Synthesis and Reactivity

General Synthesis Pathway

Substituted phenylacetonitriles are commonly synthesized via the cyanation of the corresponding benzyl halide. A general workflow for the synthesis of this compound is depicted below.

Experimental Protocol: Cyanation of Benzyl Halide (General Procedure)

This protocol is a generalized procedure and may require optimization for the specific substrate.

-

Reaction Setup: A round-bottom flask is charged with the 3-fluoro-5-methylbenzyl halide (1 equivalent) and a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Addition of Cyanide: Sodium cyanide or potassium cyanide (1.1-1.5 equivalents) is added portion-wise to the stirred solution. The reaction mixture is then heated to a temperature typically ranging from 50 to 80 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired this compound.

Biological Activity and Toxicological Profile

The biological activities of specific fluoro-methyl-phenylacetonitrile isomers are not extensively documented. However, the introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability and binding affinity[8]. Fluorinated compounds have shown a wide range of biological activities, including antimicrobial and anticancer properties.

It is important to note that some fluorinated organic compounds can exhibit toxicity. For instance, acetonitrile and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system[9]. The nitrile group can be metabolized to cyanide in vivo, leading to potential toxicity.

Hypothetical Signaling Pathway Inhibition

Given that many small molecule inhibitors target signaling pathways involved in cell proliferation and survival, a hypothetical pathway that could be modulated by a compound like this compound is presented below. This is a generalized representation and requires experimental validation.

Safety and Handling

Substituted acetonitriles should be handled with care in a well-ventilated laboratory hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water. In case of inhalation, move to fresh air. If ingested, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.

Conclusion

This compound represents a potentially valuable building block in the synthesis of novel compounds for pharmaceutical and material science applications. While direct experimental data is scarce, this guide provides a foundational understanding of its properties, synthesis, and potential biological relevance based on the characterization of its isomers. Further experimental investigation is necessary to fully elucidate the specific characteristics of this compound.

References

- 1. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 2. ba.hsp-pharma.com [ba.hsp-pharma.com]

- 3. SY047852,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2-(3-Fluoro-2-methylphenyl)acetonitrile [myskinrecipes.com]

- 5. chemscene.com [chemscene.com]

- 6. Mass Spectrometry of Esterified Cyclodextrins [mdpi.com]

- 7. 3-(三甲基甲硅烷基)丙酸-d4 钠盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-(3-Fluoro-5-methylphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as (3-fluoro-5-methylphenyl)acetonitrile, is a substituted phenylacetonitrile derivative. The presence of the fluorine atom and the nitrile group makes it a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. The synthesis of this compound is typically achieved through a two-step process: the formation of a benzylic halide from 3-fluoro-5-methyltoluene, followed by a nucleophilic substitution with a cyanide salt.

Synthetic Pathways and Methodologies

The most common and practical approach for the synthesis of this compound involves two key transformations:

-

Benzylic Halogenation of 3-Fluoro-5-methyltoluene: This initial step involves the selective halogenation of the methyl group of 3-fluoro-5-methyltoluene to form the corresponding 3-fluoro-5-methylbenzyl halide (bromide or chloride).

-

Cyanation of 3-Fluoro-5-methylbenzyl Halide: The resulting benzyl halide is then reacted with a cyanide source, typically sodium cyanide, to yield the target molecule.

Below are detailed experimental protocols for each of these steps, based on established chemical literature for analogous transformations.

Step 1: Synthesis of 3-Fluoro-5-methylbenzyl Bromide via Radical Bromination

Benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator is a standard and effective method for the selective bromination of the benzylic position of toluene derivatives.

Experimental Protocol:

-

Materials:

-

3-Fluoro-5-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-5-methyltoluene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux under irradiation with a UV lamp (a standard 254 nm lamp is suitable) for 4-6 hours. The reaction should be monitored by TLC or GC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-fluoro-5-methylbenzyl bromide. This product can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

-

Step 2: Synthesis of this compound via Nucleophilic Cyanation

The conversion of the benzylic bromide to the corresponding nitrile is a classic nucleophilic substitution reaction. The Kolbe nitrile synthesis, which employs sodium cyanide, is a widely used and efficient method.

Experimental Protocol:

-

Materials:

-

3-Fluoro-5-methylbenzyl bromide (from Step 1)

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium cyanide (1.2 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

To this solution, add the crude 3-fluoro-5-methylbenzyl bromide from the previous step.

-

Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol by distillation under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash them with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of phenylacetonitrile derivatives based on analogous reactions found in the literature. Yields for the specific synthesis of this compound may vary depending on the exact reaction conditions and scale.

| Step | Reaction | Reagents | Solvent | Temperature | Time | Typical Yield | Purity | Reference Analogy |

| 1 | Benzylic Bromination | Toluene derivative, NBS, AIBN | CCl₄ | Reflux | 4-6 h | 70-90% | >95% (crude) | Benzylic bromination of toluenes |

| 2 | Cyanation | Benzyl bromide derivative, NaCN | Ethanol/Water | Reflux | 3-5 h | 80-90% | >98% (after purification) | Kolbe nitrile synthesis[1] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving benzylic bromination of 3-fluoro-5-methyltoluene followed by nucleophilic cyanation. The protocols outlined in this guide are based on well-established and high-yielding reactions, providing a solid foundation for researchers and drug development professionals. Careful execution of these steps and appropriate purification techniques will yield the desired product in good purity and overall yield, facilitating its use in further synthetic applications.

References

2-(3-Fluoro-5-methylphenyl)acetonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a known synthetic route for 2-(3-Fluoro-5-methylphenyl)acetonitrile, a key intermediate in various research and development applications.

Core Compound Data

The fundamental molecular and physical properties of this compound, identified by the CAS number 518070-21-8, are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₉H₈FN | [1][2][3] |

| Molecular Weight | 149.17 g/mol | [2] |

| Alternate Name | Benzeneacetonitrile, 3-fluoro-5-methyl- | [4] |

| CAS Number | 518070-21-8 | [1][2][5] |

Synthesis of this compound

A general and widely applicable method for the synthesis of phenylacetonitriles involves the cyanation of a corresponding benzyl halide. This process is a standard nucleophilic substitution reaction where the halide is displaced by a cyanide ion.

Reaction Pathway

The synthesis of this compound typically proceeds via the reaction of 1-(bromomethyl)-3-fluoro-5-methylbenzene with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of phenylacetonitriles, adapted for the specific synthesis of this compound.

Materials:

-

1-(Bromomethyl)-3-fluoro-5-methylbenzene

-

Sodium cyanide (NaCN)

-

Anhydrous acetone or Dimethyl sulfoxide (DMSO)

-

Water

-

Benzene or other suitable organic extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(bromomethyl)-3-fluoro-5-methylbenzene in a suitable volume of anhydrous acetone or DMSO.

-

Addition of Cyanide: Add a molar excess (typically 1.1 to 1.5 equivalents) of finely powdered sodium cyanide to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If acetone is used as the solvent, it can be removed under reduced pressure.

-

Extraction: Partition the residue between water and an organic solvent like benzene. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Note: This is a generalized procedure. Specific reaction times, temperatures, and purification methods may vary and should be optimized for the best yield and purity.

Logical Relationship Diagram

The following diagram illustrates the logical connections between the compound's nomenclature, its structural components, and its fundamental chemical properties.

References

- 1. 2-(3-Fluoro-2-methylphenyl)acetonitrile [myskinrecipes.com]

- 2. CN104230753A - Method for synthesizing fluoroacetonitrile - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemscene.com [chemscene.com]

- 5. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(3-Fluoro-5-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Fluoro-5-methylphenyl)acetonitrile, a fluorinated aromatic nitrile of interest in organic synthesis and medicinal chemistry. Due to the limited specific historical and experimental data available in the public domain for this particular compound, this document consolidates known information and presents a plausible synthetic pathway based on established chemical principles and data from closely related analogues. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, with the CAS number 518070-21-8, is a substituted phenylacetonitrile.[1] The phenylacetonitrile scaffold is a valuable building block in the synthesis of a variety of pharmaceuticals and biologically active compounds. The presence of a fluorine atom and a methyl group on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While this compound is commercially available, indicating its use in research and development, detailed literature on its discovery and specific history is scarce.

Physicochemical Properties

Table 1: Physicochemical Data of 3-Fluoro-5-methylbenzaldehyde (Precursor)

| Property | Value | Reference |

| CAS Number | 189628-39-5 | N/A |

| Molecular Formula | C₈H₇FO | N/A |

| Molecular Weight | 138.14 g/mol | N/A |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 97.6 °C | N/A |

| Density | 1.136 g/cm³ | N/A |

| Refractive Index | 1.534 | N/A |

Proposed Synthetic Pathway and Experimental Protocols

Due to the absence of specific published experimental protocols for the synthesis of this compound, a hypothetical two-step synthesis is proposed. This pathway is based on well-established organic chemistry reactions and protocols for analogous compounds.

The proposed synthesis starts from the commercially available 3-fluoro-5-methylbenzyl alcohol. The first step is the conversion of the alcohol to the corresponding benzyl halide (bromide or chloride), followed by a nucleophilic substitution with a cyanide salt to yield the target nitrile.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Fluoro-5-methylbenzyl bromide (Hypothetical Protocol)

This protocol is adapted from general procedures for the bromination of benzyl alcohols.

Reaction: 3-Fluoro-5-methylbenzyl alcohol + PBr₃ → 3-Fluoro-5-methylbenzyl bromide

Materials:

-

3-Fluoro-5-methylbenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 3-fluoro-5-methylbenzyl alcohol in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

Phosphorus tribromide (1/3 equivalent) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of ice-cold water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-fluoro-5-methylbenzyl bromide.

Step 2: Synthesis of this compound (Hypothetical Protocol)

This protocol is based on the classical Kolbe nitrile synthesis, a common method for preparing nitriles from alkyl halides.[2]

Reaction: 3-Fluoro-5-methylbenzyl bromide + NaCN → this compound

Materials:

-

3-Fluoro-5-methylbenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium cyanide in DMSO or an ethanol/water mixture is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

3-Fluoro-5-methylbenzyl bromide is added to the cyanide solution.

-

The reaction mixture is heated to 50-70 °C and stirred for 4-8 hours.

-

The reaction progress is monitored by TLC or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a larger volume of water.

-

The aqueous mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Potential Applications and Biological Significance

While specific biological activities of this compound are not documented, its structural motifs are present in various biologically active molecules. Phenylacetonitrile derivatives are known to be precursors for a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and central nervous system drugs. The fluorine substituent can enhance metabolic stability and binding affinity, making this compound a potentially valuable intermediate in drug discovery programs. Its primary use is likely as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound based on the proposed pathway.

Caption: A logical workflow for the synthesis and characterization of the target compound.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. Despite the limited availability of detailed scientific literature on its discovery and synthesis, this guide provides a foundational understanding of the compound. The proposed synthetic pathway and experimental protocols, based on established chemical reactions, offer a practical starting point for researchers. Further investigation into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide on the Solubility of 2-(3-Fluoro-5-methylphenyl)acetonitrile in Organic Solvents

Introduction

2-(3-Fluoro-5-methylphenyl)acetonitrile is a fluorinated aromatic nitrile, a class of compounds often utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The fluorine and methyl substitutions on the phenyl ring can significantly influence the molecule's physicochemical properties, including its solubility in different organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in drug development and other chemical processes. This guide outlines a detailed methodology for the experimental determination of its solubility.

Data Presentation

Quantitative solubility data should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table provides a recommended format for presenting such data. Researchers can populate this table with their experimental findings.

Table 1: Solubility of this compound in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Example: Acetonitrile | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Example: Ethanol | 25 | Data to be determined | Data to be determined | e.g., HPLC |

| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |

| Example: Toluene | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Example: Ethyl Acetate | 25 | Data to be determined | Data to be determined | e.g., HPLC |

| Example: Methanol | 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |

Experimental Protocols for Solubility Determination

A common and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method, followed by gravimetric or spectroscopic analysis.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Vacuum oven

-

Optional: High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

3.2. Gravimetric Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to prevent the precipitation of the solute due to temperature changes.

-

Solvent Evaporation: Accurately weigh the flask containing the filtered solution. Then, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination and Calculation: Once the solvent is completely evaporated, reweigh the flask. The difference in weight corresponds to the mass of the dissolved this compound. The solubility can then be calculated in g/100 mL or mol/L.

3.3. HPLC/UV-Vis Spectroscopic Method

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using HPLC or UV-Vis spectroscopy to generate a calibration curve of peak area or absorbance versus concentration.

-

Sample Preparation and Analysis: Follow steps 1-3 of the gravimetric method to obtain a saturated solution. After filtration, dilute an accurately measured volume of the saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Concentration Determination: Analyze the diluted solution using the same HPLC or UV-Vis method and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by taking into account the dilution factor. This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal equilibrium method.

Caption: Workflow for Solubility Determination.

Methodological & Application

Application Notes and Protocols for the Use of Phenylacetonitrile Derivatives in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(3-Fluoro-5-methylphenyl)acetonitrile is a fluorinated aromatic nitrile that holds potential as a valuable building block in the synthesis of complex pharmaceutical compounds. Its structural features, including a reactive nitrile group and a substituted phenyl ring, make it an attractive starting material for the introduction of a fluoromethylphenyl moiety into drug candidates. The presence of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of pharmacologically active molecules.

Application in the Synthesis of Orexin Receptor Antagonists

Illustrative Example: Synthesis of Lemborexant

Lemborexant acts by competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to the orexin receptors OX1R and OX2R.[3][4][5] This antagonism suppresses the wake drive, thereby promoting the initiation and maintenance of sleep.[4][6] The synthesis of Lemborexant involves a multi-step sequence that establishes the core cyclopropanecarboxamide structure and incorporates the necessary pharmacophoric groups. The initial steps, starting from a phenylacetonitrile derivative, are crucial for constructing the chiral cyclopropane ring.

Quantitative Data Summary for Lemborexant Synthesis

The following table summarizes the key quantitative data for the initial steps in the synthesis of a key intermediate for Lemborexant, starting from a phenylacetonitrile derivative.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity/ee (%) |

| 1 | Cyclopropanation and Lactonization | 2-(3-fluorophenyl)acetonitrile | NaHMDS, (R)-epichlorohydrin, Base | (1S,5R)-1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one | 70 | 91% ee |

| 2 | Reduction of Lactone | (1S,5R)-1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one | LiBH4 | Diol intermediate | ~100 | Not reported |

| 3 | Selective Enzymatic Acetylation | Diol intermediate | Enzyme | Acetylated alcohol | Not specified | Not reported |

| 4 | Tosylation and SN2 Displacement | Acetylated alcohol | TsCl, 2,4-dimethylpyrimidin-5-ol | Alcohol intermediate | 70 (over 2 steps) | Not reported |

| 5 | Oxidation to Carboxylic Acid | Alcohol intermediate | TEMPO, NaOCl, NaClO2 | Carboxylic acid intermediate | Not specified | Not reported |

| 6 | Amidation | Carboxylic acid intermediate | 5-fluoropyridin-2-amine, T3P | Lemborexant | 61 (over 3 steps) | >95% |

Experimental Protocols

Protocol 1: Synthesis of (1S,5R)-1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one

This protocol describes the initial cyclopropanation and subsequent lactonization reaction.

Materials:

-

2-(3-fluorophenyl)acetonitrile

-

Sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF)

-

(R)-epichlorohydrin

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Water

-

Reaction vessel equipped with a stirrer, thermometer, and addition funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 2-(3-fluorophenyl)acetonitrile in toluene, add NaHMDS solution dropwise at a temperature maintained between 0°C and 7°C under an inert atmosphere.

-

After the addition is complete, add (R)-epichlorohydrin to the reaction mixture.

-

The resulting cyclopropane intermediate is then subjected to in-situ hydrolysis with a base (e.g., NaOH).

-

Upon completion of the reaction, acidify the mixture with HCl to facilitate lactonization.

-

Extract the product with a suitable organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method (e.g., chromatography) to yield (1S,5R)-1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one.

Protocol 2: Synthesis of Lemborexant from the Carboxylic Acid Intermediate